4-{[1-(4,4-difluorocyclohexanecarbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
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Overview
Description
4-{[1-(4,4-difluorocyclohexanecarbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[1-(4,4-difluorocyclohexanecarbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the azetidine intermediate. This intermediate is then reacted with 4,4-difluorocyclohexanecarbonyl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 4-{[1-(4,4-difluorocyclohexanecarbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[1-(4,4-difluorocyclohexanecarbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{[1-(4,4-difluorocyclohexanecarbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 4-{[1-(4,4-difluorocyclohexanecarbonyl)azetidin-3-yl]oxy}pyridine-3-carboxamide
- 4-{[1-(4,4-difluorocyclohexanecarbonyl)azetidin-3-yl]oxy}pyridine-4-carboxamide
Comparison: Compared to similar compounds, 4-{[1-(4,4-difluorocyclohexanecarbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the difluorocyclohexane group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability.
Properties
IUPAC Name |
4-[1-(4,4-difluorocyclohexanecarbonyl)azetidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3O3/c17-16(18)4-1-10(2-5-16)15(23)21-8-12(9-21)24-11-3-6-20-13(7-11)14(19)22/h3,6-7,10,12H,1-2,4-5,8-9H2,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBIMBGXJUGIJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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